Ethanol-d
Overview
Description
Synthesis Analysis
Ethanol can be produced through several methods, including the catalytic hydration of ethylene and the fermentation of biomasses. Notably, innovative approaches for ethanol synthesis involve the reaction of dimethyl ether (DME) with CO2 and H2, offering a promising route from renewable resources. A particular study highlighted the effective promotion of this reaction using a Ru–Co bimetallic catalyst, achieving high selectivity and yield for ethanol (Qian et al., 2018).
Molecular Structure Analysis
Ethanol's molecular structure has been extensively studied through methods like molecular dynamics simulations. These studies have revealed detailed insights into the hydrogen-bonded structures and interactions within ethanol-water mixtures, providing a deeper understanding of ethanol's molecular behavior in solutions (Gereben & Pusztai, 2015).
Chemical Reactions and Properties
Ethanol participates in a variety of chemical reactions, acting as a solvent, feedstock, or reactant in different chemical processes. The direct synthesis of ethanol from DME and syngas has been achieved using combined H-Mordenite and Cu/ZnO catalysts, demonstrating an environmentally friendly process with high yields of ethanol and methanol (Li et al., 2010).
Physical Properties Analysis
The physical and chemical properties of ethanol, such as its blending characteristics with diesel fuel, have significant implications for its use as a biofuel. Research has shown that ethanol-diesel fuel blends require certain additives to maintain stability and performance, emphasizing the need for detailed characterization of these mixtures (Torres-Jiménez et al., 2011).
Chemical Properties Analysis
Ethanol's chemical properties, including its reactivity and interactions with other substances, are crucial for its wide range of applications. Studies on ethanol synthesis from DME and syngas over cobalt catalysts have provided valuable insights into the reaction mechanisms and the formation of byproducts, contributing to the optimization of ethanol production processes (Li et al., 2017).
Scientific Research Applications
Fuel Economy and Pollution Reduction : Ethanol as a gasoline additive can improve fuel economy, reduce exhaust pollution, and compensate for power and torque output decreases in electric control fuel injection engines (Ma Hong-xin, 2012).
Bio-ethanol Production : Extensive research is necessary to scientifically and economically justify the application of bio-ethanol techniques, such as integrated energy-pinch, Very High Gravity fermentation, hybrid processes using pervaporation membranes, and membrane technology (Baeyens et al., 2015).
Alcohol Use Disorders Biomarker : Direct Ethanol Metabolites (DEMs) are emerging as potential biomarkers for alcohol use disorders and their treatment efficacy (Wurst et al., 2005).
Optical Thermal Sensors : An optical thermal sensor based on cholesteric film with an ethanol-toluene mixture has potential applications in scientific research and industry due to its simple fabrication and broad temperature sensing range (Yong Li, Yanjun Liu, & D. Luo, 2017).
Pharmaceutical and Forensic Analysis : A direct catalytic methanol (or ethanol) fuel cell device can be used for analyzing ethanol content in pharmaceutical products, such as dyes and disinfectants, and for determining ethanol content in saliva and serum for forensic tests (Tomassetti et al., 2018).
Environmental Benefits in Fuel Blends : DGE incorporation in ethanol-diesel blends can provide environmental advantages over biodiesel and conventional diesel fuel, with a 20% diesel-replacement rate (Herreros et al., 2015).
Biotransformation and Acetogenesis Studies : Higher initial concentrations of 2,4-DNT inhibit its own biotransformation and acetogenesis of ethanol, affecting propionate formation and acetate production (Jiayang Cheng et al., 1996).
Ethanol Fermentation Modeling : Ethanol fermentation from low-grade substrates like stillage after alcohol distillation and acid hydrolysate of lignocellulose can be modeled using two kinetic equations of product inhibition (Beschkov et al., 2018).
properties
IUPAC Name |
deuteriooxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-WFVSFCRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919138 | |
Record name | Ethan(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
Record name | Ethyl alcohol-d | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20772 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethanol-d | |
CAS RN |
925-93-9, 1624-36-8 | |
Record name | Ethanol-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2)alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol-d1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethan(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl [2]alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.